REACTION_CXSMILES
|
[CH:1]1([CH:6]([N:10]2[CH:14]=[C:13]([B:15]3[O:19][C:18]([CH3:21])([CH3:20])[C:17]([CH3:23])([CH3:22])[O:16]3)[CH:12]=[N:11]2)[CH2:7][C:8]#[N:9])[CH2:5][CH2:4][CH2:3][CH2:2]1>C(O)C>[CH:1]1([C@H:6]([N:10]2[CH:14]=[C:13]([B:15]3[O:19][C:18]([CH3:21])([CH3:20])[C:17]([CH3:23])([CH3:22])[O:16]3)[CH:12]=[N:11]2)[CH2:7][C:8]#[N:9])[CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
13.1 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)C(CC#N)N1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
amylose tri(3,5-dimethylphenyl)carbamate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a chiral column (20×250 mm)
|
Type
|
WASH
|
Details
|
The chiral column was eluted with mobile phase
|
Type
|
ADDITION
|
Details
|
made by a mixture of ethanol (EtOH) and hexanes in a 1 to 9 volume ratio at a flow rate of 18 mL/min at room temperature
|
Type
|
WASH
|
Details
|
The column elution
|
Type
|
CUSTOM
|
Details
|
Under these conditions, a baseline separation of the two enantiomers
|
Type
|
CUSTOM
|
Details
|
8.3 minutes
|
Duration
|
8.3 min
|
Type
|
WAIT
|
Details
|
each run cycle was 14 minutes
|
Duration
|
14 min
|
Type
|
CUSTOM
|
Details
|
Fractions for Peak 1 (the undesired (S)-enantiomer, (S)-24) and Peak 2 (the desired (R)-enantiomer, (R)-24) were collected separately from each injection, and fractions
|
Type
|
CUSTOM
|
Details
|
collected for each peak
|
Type
|
CONCENTRATION
|
Details
|
were concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue from each evaporator
|
Type
|
CUSTOM
|
Details
|
was further dried under high vacuum to constant weight
|
Reaction Time |
7 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)[C@@H](CC#N)N1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1([CH:6]([N:10]2[CH:14]=[C:13]([B:15]3[O:19][C:18]([CH3:21])([CH3:20])[C:17]([CH3:23])([CH3:22])[O:16]3)[CH:12]=[N:11]2)[CH2:7][C:8]#[N:9])[CH2:5][CH2:4][CH2:3][CH2:2]1>C(O)C>[CH:1]1([C@H:6]([N:10]2[CH:14]=[C:13]([B:15]3[O:19][C:18]([CH3:21])([CH3:20])[C:17]([CH3:23])([CH3:22])[O:16]3)[CH:12]=[N:11]2)[CH2:7][C:8]#[N:9])[CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
13.1 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)C(CC#N)N1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
amylose tri(3,5-dimethylphenyl)carbamate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a chiral column (20×250 mm)
|
Type
|
WASH
|
Details
|
The chiral column was eluted with mobile phase
|
Type
|
ADDITION
|
Details
|
made by a mixture of ethanol (EtOH) and hexanes in a 1 to 9 volume ratio at a flow rate of 18 mL/min at room temperature
|
Type
|
WASH
|
Details
|
The column elution
|
Type
|
CUSTOM
|
Details
|
Under these conditions, a baseline separation of the two enantiomers
|
Type
|
CUSTOM
|
Details
|
8.3 minutes
|
Duration
|
8.3 min
|
Type
|
WAIT
|
Details
|
each run cycle was 14 minutes
|
Duration
|
14 min
|
Type
|
CUSTOM
|
Details
|
Fractions for Peak 1 (the undesired (S)-enantiomer, (S)-24) and Peak 2 (the desired (R)-enantiomer, (R)-24) were collected separately from each injection, and fractions
|
Type
|
CUSTOM
|
Details
|
collected for each peak
|
Type
|
CONCENTRATION
|
Details
|
were concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue from each evaporator
|
Type
|
CUSTOM
|
Details
|
was further dried under high vacuum to constant weight
|
Reaction Time |
7 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)[C@@H](CC#N)N1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1([CH:6]([N:10]2[CH:14]=[C:13]([B:15]3[O:19][C:18]([CH3:21])([CH3:20])[C:17]([CH3:23])([CH3:22])[O:16]3)[CH:12]=[N:11]2)[CH2:7][C:8]#[N:9])[CH2:5][CH2:4][CH2:3][CH2:2]1>C(O)C>[CH:1]1([C@H:6]([N:10]2[CH:14]=[C:13]([B:15]3[O:19][C:18]([CH3:21])([CH3:20])[C:17]([CH3:23])([CH3:22])[O:16]3)[CH:12]=[N:11]2)[CH2:7][C:8]#[N:9])[CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
13.1 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)C(CC#N)N1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
amylose tri(3,5-dimethylphenyl)carbamate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a chiral column (20×250 mm)
|
Type
|
WASH
|
Details
|
The chiral column was eluted with mobile phase
|
Type
|
ADDITION
|
Details
|
made by a mixture of ethanol (EtOH) and hexanes in a 1 to 9 volume ratio at a flow rate of 18 mL/min at room temperature
|
Type
|
WASH
|
Details
|
The column elution
|
Type
|
CUSTOM
|
Details
|
Under these conditions, a baseline separation of the two enantiomers
|
Type
|
CUSTOM
|
Details
|
8.3 minutes
|
Duration
|
8.3 min
|
Type
|
WAIT
|
Details
|
each run cycle was 14 minutes
|
Duration
|
14 min
|
Type
|
CUSTOM
|
Details
|
Fractions for Peak 1 (the undesired (S)-enantiomer, (S)-24) and Peak 2 (the desired (R)-enantiomer, (R)-24) were collected separately from each injection, and fractions
|
Type
|
CUSTOM
|
Details
|
collected for each peak
|
Type
|
CONCENTRATION
|
Details
|
were concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue from each evaporator
|
Type
|
CUSTOM
|
Details
|
was further dried under high vacuum to constant weight
|
Reaction Time |
7 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)[C@@H](CC#N)N1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |